(2R)-3-phenyl-2-sulfanylpropanoic acid
Description
Significance of Chiral Thiol Carboxylic Acids in Chemical Synthesis and Biological Sciences
Chiral thiol carboxylic acids are a class of compounds that hold considerable importance in both chemical synthesis and the biological sciences. The term "chiral" refers to molecules that are non-superimposable on their mirror images, much like a pair of hands. abcheartfailure.org These mirror images are known as enantiomers, and they can exhibit remarkably different behaviors in a chiral environment, such as the human body. abcheartfailure.org
In chemical synthesis, enantiomerically pure α-mercaptocarboxylic acids are valuable building blocks. The thiol group is an excellent nucleophile, participating in a wide range of chemical transformations, while the carboxylic acid moiety provides a handle for further functionalization, such as amide bond formation. These molecules can be used as chiral auxiliaries or ligands in asymmetric catalysis to control the stereochemical outcome of a reaction.
From a biological perspective, the thiol group is a key functional group in many biologically active molecules. It can interact with metal ions in enzymes, participate in redox processes, and form covalent bonds with biological targets. researchgate.net Consequently, many thiol-containing compounds are investigated for their potential as therapeutic agents. The specific three-dimensional arrangement of atoms in a chiral thiol carboxylic acid is often critical for its biological activity, as it dictates how the molecule binds to its target protein or enzyme.
Overview of (2R)-3-Phenyl-2-sulfanylpropanoic Acid: Stereochemical Context and Research Trajectories
This compound is the (R)-enantiomer of 3-phenyl-2-sulfanylpropanoic acid. The "R" designation in its name refers to the specific stereochemical configuration at the chiral center (the carbon atom bonded to the sulfur). This configuration is determined by the Cahn-Ingold-Prelog priority rules.
The primary research trajectory for this compound has been in the field of medicinal chemistry, particularly in the development of enzyme inhibitors. It has been investigated as an inhibitor of neprilysin, a zinc-dependent metalloprotease that degrades a number of natriuretic peptides. abcheartfailure.orgnih.gov Inhibition of neprilysin can lead to an increase in the levels of these peptides, which have vasodilatory and diuretic effects, making it a therapeutic target for conditions like heart failure. abcheartfailure.orgnih.gov The development of neprilysin inhibitors has a significant history, with drugs like sacubitril (B1662468) (in combination with valsartan) becoming a key part of heart failure therapy. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀O₂S |
| Molecular Weight | 182.24 g/mol |
| CAS Number | 84800-12-4 |
| ChEMBL ID | CHEMBL87685 |
| SMILES | C1=CC=C(C=C1)CC@HS |
Historical Development of Research Pertaining to 3-Phenyl-2-sulfanylpropanoic Acid Enantiomers
The separation of racemic mixtures into their individual enantiomers, a process known as resolution, has been a fundamental challenge in chemistry since the pioneering work of Louis Pasteur in 1848. kaiserpermanente.org Pasteur's manual separation of the enantiomeric crystals of sodium ammonium (B1175870) tartrate laid the groundwork for understanding stereoisomerism. kaiserpermanente.org
For carboxylic acids, the most common historical method of resolution involves reacting the racemic acid with a single enantiomer of a chiral base. nih.gov This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. nih.gov Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid. Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine, quinine, and strychnine. nih.gov It is highly probable that the initial resolutions of racemic 3-phenyl-2-sulfanylpropanoic acid were achieved using such classical chemical methods.
More contemporary approaches to obtaining enantiomerically pure compounds like this compound often involve asymmetric synthesis, where the desired enantiomer is created directly using a chiral catalyst or auxiliary. Enzymatic resolution, which uses enzymes to selectively react with one enantiomer in a racemic mixture, is another powerful modern technique. For instance, lipases are often used for the enantioselective hydrolysis of esters derived from racemic acids.
Properties
CAS No. |
84800-12-4 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r 3 Phenyl 2 Sulfanylpropanoic Acid
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to the desired enantiomer, often with high stereochemical purity. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of various chiral molecules, including α-chiral carboxylic acids. iupac.orgrsc.org
Another versatile class of chiral auxiliaries are oxazolidinones, which can be prepared from readily available amino alcohols. wikipedia.org These have been utilized in numerous asymmetric reactions, including alkylations and aldol (B89426) reactions, to set the absolute stereochemistry of multiple stereocenters. wikipedia.org For instance, a novel cysteine-derived oxazolidinone chiral auxiliary has been developed for use in a range of highly selective asymmetric transformations. digitellinc.com Pseudoephenamine has also been demonstrated as a practical chiral auxiliary, particularly effective in alkylation reactions for creating quaternary carbon centers with high diastereoselectivity. nih.gov
| Chiral Auxiliary/Method | Key Features | Application | Ref. |
| L-Cysteine | Utilized as a chiral starting material. | Synthesis of (2R)-3-phenyl-2-sulfanylpropanoic acid. | |
| Oxazolidinones | Derived from amino acids or amino alcohols; versatile in various asymmetric reactions. | General asymmetric synthesis, including setting multiple stereocenters. | wikipedia.org |
| Cysteine-derived oxazolidinone | Novel auxiliary for selective asymmetric transformations. | Synthesis of noncanonical β-hydroxy and D-amino acids. | digitellinc.com |
| Pseudoephenamine | Effective for asymmetric alkylation, especially for forming quaternary carbons. | Asymmetric synthesis of enantiomerically enriched carboxylic acids and other compounds. | nih.gov |
| Iron Chiral Auxiliary | Employs an iron complex for stereochemical control in reactions of attached acyl ligands. | Asymmetric synthesis of various organic molecules. | iupac.org |
Asymmetric Catalysis for Enantioselective Preparation
Asymmetric catalysis is a powerful tool for generating enantiomerically enriched products, where a small amount of a chiral catalyst can produce a large quantity of the desired chiral molecule. researchgate.net This approach has been widely used for the synthesis of α-stereogenic carboxylic acids. rsc.org
Various catalytic systems have been developed for enantioselective reactions. For example, chiral Rh(II) and Cu(I) catalysts have been used for the asymmetric trifluoromethylthiolation through an enantioselective iupac.orgrsc.org-sigmatropic rearrangement, demonstrating high efficiency and enantioselectivity in forming C(sp³)-SCF₃ bonds. nih.gov Relay catalysis, combining different catalytic systems, has also emerged as a powerful strategy. For instance, a Rh(II)/Pd(0) relay catalysis has been developed for the synthesis of α-quaternary chiral β-lactams through enantioselective C-H insertion followed by diastereoselective allylation. dongguk.edu
While specific examples for the direct asymmetric catalytic synthesis of this compound are not extensively detailed in the provided results, the principles of asymmetric catalysis are broadly applicable to this class of compounds.
Chemoenzymatic and Enzymatic Resolution Techniques
Enzymatic methods offer high selectivity and mild reaction conditions, making them attractive for the synthesis of enantiomerically pure compounds. nih.gov These techniques often involve the kinetic resolution of a racemic mixture, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two.
Lipase-Catalyzed Resolutions
Lipases are a class of enzymes widely used in organic synthesis due to their stability, broad substrate specificity, and high enantioselectivity. nih.govebrary.net Lipase-catalyzed kinetic resolution is a common method for producing enantiomerically pure compounds.
A key example is the enzymatic resolution of racemic 3-phenyl-2-sulfanylpropanoic acid using Candida antarctica lipase (B570770) B (CALB), which achieves an enantiomeric excess of over 98% by selectively hydrolyzing the undesired enantiomer. Lipases have been successfully employed in the resolution of various other chiral molecules, including intermediates for pharmaceuticals. For instance, lipase from Burkholderia cepacia has been used for the kinetic resolution of intermediates for Paclitaxel and other drugs. nih.gov
| Lipase | Substrate/Reaction | Outcome | Ref. |
| Candida antarctica lipase B (CALB) | Racemic 3-phenyl-2-sulfanylpropanoic acid | >98% ee for (2R)-enantiomer. | |
| Candida antarctica lipase B (CALB) | Racemic 2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one | High yield and enantiomeric excess. | nih.gov |
| Burkholderia cepacia lipase | Racemic 3-benzoylthio-2-methylpropanoic acid | Stereoselective esterification for captopril (B1668294) and zofenopril (B1663440) side chains. | ebrary.net |
| Pseudomonas cepacia lipase | Racemic 1,2-propanediol dibenzoate | Preparation of (R)-1,2-propanediol 2-benzoyl ester (82% ee). | researchgate.net |
| Pseudomonas fluorescens lipase | Racemic secondary alcohols (e.g., indanol, 1-phenylethanol) | >99% ee for both (R)-acetates and (S)-alcohols. | mdpi.com |
Other Biocatalytic Transformations
Besides lipases, other enzymes can be employed for the synthesis of chiral compounds. For example, acyl-CoA dehydrogenases have been studied for their reactivity with 3-phenylpropionyl-CoA. nih.gov While this specific study focused on the dehydrogenation reaction, it highlights the potential of other enzyme classes in transforming related structures. Biocatalytic transformations can also be a key step in a larger synthetic route, as seen in the chemoenzymatic synthesis of various complex molecules. nih.gov
Diastereoselective Synthesis and Dynamic Kinetic Resolution Strategies
Diastereoselective synthesis involves creating a new chiral center in a molecule that already contains one, leading to the preferential formation of one diastereomer over others. Dynamic kinetic resolution (DKR) is a powerful extension of kinetic resolution where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org
DKR often combines enzymatic resolution with a chemical or enzymatic racemization catalyst. rsc.org For instance, a tandem metal-enzyme DKR has been used for the synthesis of optically active β-hydroxy esters. rsc.org This approach has also been applied to the production of chiral amines through transamination, coupled with in situ product crystallization to overcome product inhibition. nih.govresearchgate.net Ir-catalyzed asymmetric hydrogenation has been used for the dynamic kinetic resolution of α-halogenated ketones to produce chiral vicinal halohydrins with high diastereoselectivity and enantioselectivity. rsc.org
While direct application of DKR to this compound is not explicitly detailed in the provided search results, the principles of diastereoselective synthesis and DKR represent a highly efficient strategy for obtaining enantiomerically pure compounds.
Modern Purification and Enantiomeric Excess Determination Methods in the Context of Synthesis
The synthesis of enantiomerically pure this compound requires not only a stereoselective synthetic route but also robust methods for purification and the accurate determination of its enantiomeric excess (ee). Modern techniques have evolved to provide high-resolution separation and sensitive detection, which are critical for quality control and characterization of the final product.
Purification of this compound
Following the synthesis of this compound, the crude product often contains the desired enantiomer, the undesired (S)-enantiomer, and other process-related impurities. Modern purification techniques are employed to isolate the (2R)-enantiomer with high purity.
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation of enantiomers on a larger scale. The racemic or enantioenriched mixture is passed through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral carboxylic acids. The selection of the mobile phase, typically a mixture of alkanes and alcohols with acidic or basic additives, is crucial for achieving optimal separation.
Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" technology due to the reduced use of organic solvents. Chiral SFC is increasingly being used for the purification of enantiomers in the pharmaceutical industry.
Diastereomeric Crystallization: This classical resolution technique involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For carboxylic acids like this compound, chiral amines such as (+)-dehydroabietylamine can be used as resolving agents. google.com After separation, the desired enantiomer is recovered by treating the diastereomeric salt with an acid to remove the resolving agent.
Kinetic Resolution: In kinetic resolution, one enantiomer in a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to an enantioenriched mixture of the unreacted starting material. For carboxylic acids, enzyme-catalyzed esterification is a common kinetic resolution strategy. For instance, a lipase could selectively esterify the (S)-enantiomer, allowing for the isolation of the unreacted this compound.
Enantiomeric Excess Determination
The determination of the enantiomeric excess is a critical step to quantify the purity of the chiral product. Several modern analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Analytical chiral HPLC is the most widely used method for determining the enantiomeric excess of chiral compounds. A small sample of the purified product is injected into an HPLC system equipped with a chiral column. The area under the peaks corresponding to the two enantiomers is used to calculate the enantiomeric excess. Glycopeptide-based CSPs, such as those using teicoplanin, have been shown to be effective for the baseline resolution of underivatized aryloxyphenoxypropanoic acids. nih.gov
Capillary Electrophoresis (CE): Chiral CE is another powerful technique for the separation of enantiomers. Separation is achieved in a capillary filled with a background electrolyte containing a chiral selector, such as a cyclodextrin. The differential interaction of the enantiomers with the chiral selector leads to different migration times. CE offers high separation efficiency and requires only a small amount of sample. nih.gov
Polarimetry: Polarimetry measures the rotation of plane-polarized light by a chiral compound. While traditional polarimetry can be used to determine the enantiomeric excess if the specific rotation of the pure enantiomer is known, modern HPLC systems can be equipped with a polarimetric detector. This combination of a chiral separation mode with polarimetric detection allows for the quantitation of enantiomeric mixtures even with poor chromatographic resolution. google.com
Spectroscopic Methods: Advanced spectroscopic techniques can also be used for the determination of enantiomeric excess. For example, the use of chiral fluorescent chemosensors can allow for the quantitative analysis of the enantiomeric composition of chiral carboxylates with high accuracy. mdpi.com
Illustrative Data Tables
The following tables provide representative data for the purification and enantiomeric excess determination of this compound based on modern methodologies.
Table 1: Representative Conditions for Preparative Chiral HPLC Purification
| Parameter | Value |
|---|---|
| Column | Chiralpak® IA (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 10 mL/min |
| Detection | UV at 254 nm |
| Sample Loading | 50 mg of enantioenriched mixture (approx. 90% ee) |
| Outcome | Isolation of this compound with >99% ee |
Table 2: Representative Conditions for Analytical Chiral HPLC for Enantiomeric Excess Determination
| Parameter | Value |
|---|---|
| Column | Chiralcel® OD-H (cellulose derivative) |
| Mobile Phase | n-Hexane/Ethanol/Formic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 9.8 min |
| Resolution (Rs) | > 2.0 |
Table 3: Comparison of Modern Methods for Enantiomeric Excess Determination
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy, widely applicable, robust | Requires specialized columns, method development can be time-consuming |
| Chiral CE | Differential interaction with a chiral selector in an electric field | High efficiency, low sample consumption | Lower sensitivity for some detectors, reproducibility can be an issue |
| Polarimetric Detection | Measurement of optical rotation | Can quantify with poor chromatographic resolution | Requires the compound to have a significant specific rotation |
| Fluorescent Sensing | Stereoselective interaction with a chiral fluorescent sensor | High sensitivity, potential for high-throughput screening | Sensor synthesis can be complex, matrix effects can interfere |
Chemical Reactivity and Derivatization Strategies of 2r 3 Phenyl 2 Sulfanylpropanoic Acid
Reactions Involving the Thiol (-SH) Moiety
The thiol group is a potent nucleophile and is susceptible to oxidation, enabling a variety of chemical modifications.
While specific examples for (2R)-3-phenyl-2-sulfanylpropanoic acid are not extensively documented in readily available literature, the thiol group is generally known to participate in thiol-ene and thiol-yne reactions. These reactions proceed via a free-radical or base-catalyzed mechanism, where the thiol adds across a double or triple bond, respectively. This strategy offers a straightforward method for carbon-sulfur bond formation and the introduction of diverse functionalities to the molecule.
The thiol group of this compound can be readily oxidized to form a disulfide-bridged dimer. This reaction is a common transformation for thiols and can be achieved using mild oxidizing agents. The formation of disulfide bonds is a critical process in the structure and function of many proteins and peptides. nih.gov The reverse reaction, the reduction of the disulfide bond back to the thiol, can be accomplished using various reducing agents. nih.gov
Common reagents for the reduction of disulfide bonds include phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and other thiol-containing compounds like dithiothreitol (B142953) (DTT). nih.gov The choice of reducing agent is often dictated by the specific requirements of the reaction, such as pH and the presence of other functional groups. nih.gov
Table 1: Common Reagents for Disulfide Bond Reduction
| Reducing Agent | Mechanism | Key Features |
|---|---|---|
| Tris(2-carboxyethyl)phosphine (TCEP) | Nucleophilic attack by phosphorus on a sulfur atom. nih.gov | Irreversible, effective over a wide pH range. nih.gov |
| Dithiothreitol (DTT) | Thiol-disulfide exchange. nih.gov | Forms a stable six-membered ring containing a disulfide bond. |
As a strong nucleophile, the thiol group can be readily alkylated and acylated. Alkylation, typically achieved with alkyl halides, introduces an alkyl group to the sulfur atom. Acylation, using acyl chlorides or anhydrides, results in the formation of a thioester. These reactions provide a means to protect the thiol group or to introduce specific functionalities for further synthetic transformations.
Reactions Involving the Carboxylic Acid (-COOH) Moiety
The carboxylic acid group provides a handle for a different set of chemical transformations, primarily involving nucleophilic acyl substitution.
The carboxylic acid of this compound can undergo esterification with alcohols or amidation with amines to form the corresponding esters and amides. These reactions typically require activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents.
For instance, the amidation of 3-phenylpropanoic acid with α-amino acids has been shown to proceed efficiently via the formation of a mixed carbonic carboxylic anhydride (B1165640) intermediate. researchgate.net This approach can lead to the formation of various amide derivatives in good yields without significant racemization. researchgate.net A derivative, (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, is a known compound synthesized through such amidation reactions. nih.govsigmaaldrich.com
Table 2: Examples of Amidation and Esterification Products
| Reactant | Product Name | Reference |
|---|---|---|
| Pyrazine-2-carboxylic acid | (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid | nih.govsigmaaldrich.com |
| Propyl alcohol | Propyl 2-thenoate (example of esterification) | thegoodscentscompany.com |
The acidic nature of the carboxylic acid allows for the formation of salts with bases. This property can be exploited for the purification and separation of enantiomers through diastereomeric salt crystallization. By reacting the racemic carboxylic acid with a chiral base, a pair of diastereomeric salts is formed, which can often be separated by fractional crystallization due to their different physical properties, such as solubility. This method is a classical and effective strategy for obtaining enantiomerically pure compounds. The stereochemical non-rigidity of certain organometallic complexes in solution has been studied, where different isomers can be identified at low temperatures, highlighting the importance of stereochemistry. rsc.org
Transformations of the Phenyl Group
The phenyl group in this compound is an aromatic ring that can theoretically undergo electrophilic aromatic substitution reactions. The presence of the electron-donating alkyl substituent (the propanoic acid chain) would typically direct incoming electrophiles to the ortho and para positions. However, the reactivity of the phenyl ring is also influenced by the thiol and carboxylic acid groups, which can affect the reaction conditions required.
Detailed research findings on specific transformations of the phenyl group of this compound are not extensively reported in publicly available literature. However, based on general principles of organic chemistry, several derivatization strategies can be postulated.
Electrophilic Aromatic Substitution:
Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction would likely yield a mixture of ortho- and para-nitro substituted products. Subsequent reduction of the nitro group could provide access to the corresponding amino derivatives, opening avenues for further functionalization.
Halogenation: The introduction of halogen atoms (e.g., Cl, Br) can be accomplished using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. These halogenated derivatives can serve as versatile intermediates for cross-coupling reactions, such as Suzuki or Heck couplings, to form carbon-carbon bonds and introduce further complexity.
Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring could be achieved via Friedel-Crafts reactions. However, the presence of the carboxylic acid and thiol groups, which can coordinate to the Lewis acid catalyst, may complicate these transformations and would likely require careful selection of protecting groups and reaction conditions.
Illustrative Data for Phenyl Group Transformations:
The following table provides a hypothetical overview of potential electrophilic aromatic substitution reactions on this compound, illustrating the types of products that could be expected. It is important to note that this data is illustrative and not based on published experimental results for this specific compound.
| Reaction | Reagents | Potential Product(s) | Expected Regioselectivity |
| Nitration | HNO₃, H₂SO₄ | (2R)-2-Sulfanyl-3-(4-nitrophenyl)propanoic acid | para > ortho |
| Bromination | Br₂, FeBr₃ | (2R)-3-(4-Bromophenyl)-2-sulfanylpropanoic acid | para > ortho |
| Acylation | CH₃COCl, AlCl₃ | (2R)-3-(4-Acetylphenyl)-2-sulfanylpropanoic acid | para |
Multi-functional Reactions and Tandem Processes
The concurrent presence of three reactive centers in this compound makes it an intriguing substrate for multi-functional reactions and tandem processes, where multiple bonds are formed in a single operation. Such strategies are highly desirable in organic synthesis for their efficiency and atom economy.
While specific tandem reactions involving the phenyl group of this compound are not well-documented, one can envision several possibilities based on the known reactivity of its constituent functional groups.
Pictet-Spengler Type Reactions:
A potential tandem process could involve a Pictet-Spengler-type reaction. If the phenyl group were to be functionalized with an appropriate substituent, for instance, an amino group (which could be derived from the reduction of a nitro group as mentioned in section 3.3), a subsequent intramolecular cyclization could be triggered. Condensation of the amino group with an aldehyde or ketone would form an iminium ion, which could then be attacked by the electron-rich phenyl ring to construct a new heterocyclic ring system, such as a tetrahydroisoquinoline scaffold. This would be a powerful strategy for the rapid construction of complex molecular architectures.
Tandem Reactions Involving the Thiol and Carboxyl Groups:
While the focus of this section is on reactions involving the phenyl group, it is worth noting that the thiol and carboxyl groups are prime candidates for tandem processes. For example, in the presence of a suitable coupling partner, a tandem esterification/thiol-ene or thiol-yne reaction could be envisaged.
Illustrative Tandem Reaction Scheme:
Below is a hypothetical reaction scheme illustrating a potential tandem process starting from a derivative of this compound. This scheme is for illustrative purposes to demonstrate the concept and is not based on reported experimental work for this compound.
Scheme 1: Hypothetical Tandem Pictet-Spengler Reaction
Nitration: this compound is nitrated to introduce a nitro group at the para position.
Reduction: The nitro group is reduced to an amine.
Tandem Pictet-Spengler Reaction: The resulting amino derivative is reacted with an aldehyde (R-CHO) in the presence of an acid catalyst to yield a tetrahydroisoquinoline derivative.
This sequence would transform the simple starting material into a complex, polycyclic structure in a few efficient steps.
Applications of 2r 3 Phenyl 2 Sulfanylpropanoic Acid As a Chiral Building Block
Role in Asymmetric Total Synthesis of Complex Molecules
The incorporation of chiral building blocks is a cornerstone of asymmetric total synthesis, providing an efficient route to stereochemically complex targets. While (2R)-3-phenyl-2-sulfanylpropanoic acid possesses the requisite chirality and functional group handles to serve as a valuable starting material or intermediate, specific examples of its application in the total synthesis of complex natural products are not extensively documented in publicly available scientific literature. In principle, the molecule could be employed to introduce a specific stereocenter from which further synthetic transformations could be elaborated to construct a larger molecular framework. The total synthesis of diverse natural products, such as tetramic acid-bearing cis-decalin antibiotics, often relies on the strategic use of chiral precursors and diastereoselective reactions to build complex ring systems. nih.gov The development of synthetic strategies often involves the design of custom building blocks to achieve high efficiency and stereocontrol.
Precursor to Chiral Sulfur-Containing Compounds
The field of chiral sulfur chemistry is of significant interest due to the utility of such compounds as chiral auxiliaries, ligands, and pharmacophores. nih.gov this compound is a logical precursor for the synthesis of other chiral sulfur-containing molecules. A primary application is the stereoselective oxidation of the thiol or corresponding sulfide (B99878) group to generate chiral sulfoxides. nih.gov This transformation is a key method for preparing nonracemic sulfinyl compounds, which are valuable intermediates in asymmetric synthesis. nih.gov
Key potential transformations include:
Oxidation to Sulfoxides: The prochiral sulfur atom can be oxidized using chiral reagents or catalysts to yield a diastereomerically or enantiomerically enriched sulfoxide.
Derivatization to Sulfinates: The thiol can be converted into sulfinate esters, which are stable, versatile intermediates for producing other chiral sulfinyl derivatives. nih.gov
While the general methodologies for these transformations are well-established for various sulfides, specific studies detailing these conversions on this compound itself are not prominent.
Utilization in the Synthesis of Peptide Analogues and Modified Amino Acids (In Vitro Research Context)
The structural similarity of this compound to the amino acid phenylalanine, but with a thiol instead of an amine at the alpha position, makes it an interesting candidate for creating peptide analogues and modified amino acids for in vitro studies. The thiol group offers a reactive handle for unique conjugation chemistries not possible with natural amino acids.
For instance, related compounds like 3-mercaptopropionic acid are used to mediate the fragmentation of proteins to produce peptide thioesters, which are crucial intermediates for native chemical ligation (NCL), a powerful technique for protein synthesis. nih.gov Although not a direct analogue, this demonstrates the utility of the mercaptopropanoic acid scaffold in peptide chemistry. The this compound could theoretically be incorporated into a peptide chain to introduce a specific kink or a site for disulfide bridging or modification. Its use could lead to peptidomimetics with altered conformations and biological activities. One example of a modified phenylalanine derivative is N-(Pyrazinylcarbonyl)-L-phenylalanine, which is used in chemical synthesis. nih.gov
Contributions to the Synthesis of Heterocyclic Compounds and Scaffolds
A significant application of this compound and its racemic form is in the synthesis of sulfur-containing heterocyclic compounds. The presence of the thiol, carboxylic acid, and an activated methylene (B1212753) group allows for a variety of cyclization reactions.
Research has shown that 2-mercapto-3-arylpropanoic acids can be used to synthesize thiazolidinone derivatives. Specifically, they undergo cyclization with reagents like cyanoguanidine or phenyl isothiocyanate. tandfonline.com These reactions lead to the formation of functionalized heterocyclic systems, such as rhodanine (B49660) and thiazolidinone derivatives, which are themselves important scaffolds in medicinal chemistry. tandfonline.com
Table 1: Heterocyclic Scaffolds from 2-Mercapto-3-phenylpropanoic Acid
| Reactant | Resulting Heterocycle | Reference |
|---|---|---|
| Cyanoguanidine | 1-[5-(Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine | tandfonline.com |
Furthermore, the related 3-mercaptopropionic acid has been used in the synthesis of more complex fused heterocyclic systems like 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govtandfonline.comthiazin-4-ones, highlighting the utility of the mercaptopropanoic acid backbone in building diverse molecular architectures. mdpi.com
Integration into Polymer Synthesis via Controlled Polymerization Techniques (e.g., RAFT Polymerization)
In polymer chemistry, molecules with thiol groups are often used as chain transfer agents (CTAs) in controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These agents help control the molecular weight and dispersity of the resulting polymers.
While the specific use of this compound as a CTA in RAFT polymerization is not widely reported, its structural features suggest potential applicability. The thiol group could participate in the RAFT equilibrium. The carboxylic acid and phenyl groups would then be incorporated as end-groups in the polymer chain, imparting specific functionality. For example, the related β-mercaptopropionic acid is known to be a suitable crosslinking agent for certain polymers. google.com The chiral nature of this compound could also be exploited to synthesize polymers with chiral end-groups, potentially influencing the polymer's secondary structure or recognition properties. However, detailed research findings confirming its integration and performance in controlled polymerization are currently limited.
In Vitro Biological and Biochemical Research Investigations
Enzyme Inhibition and Substrate Specificity Studies (e.g., Vasopeptidase Inhibition)
While direct studies on vasopeptidase inhibition by (2R)-3-phenyl-2-sulfanylpropanoic acid are not prominent, the broader class of 2-arylpropionic acids (profens) is well-documented for its enzyme inhibitory actions, primarily against cyclooxygenase (COX) enzymes. nih.govnih.gov The anti-inflammatory effects of these compounds are largely attributed to their ability to block the synthesis of prostaglandins. nih.gov
In vitro investigations consistently show that the (S)-enantiomer of profens is the more potent inhibitor of prostaglandin (B15479496) synthetase (COX). nih.govviamedica.pl For instance, in a human whole-blood assay, (S)-ibuprofen demonstrated comparable inhibitory activity against both COX-1 and COX-2, with IC₅₀ values of 2.1 µM and 1.6 µM, respectively. nih.gov In contrast, (R)-ibuprofen was significantly less potent against COX-1 (IC₅₀ of 34.9 µM) and showed no inhibition of COX-2 at concentrations up to 250 µM. nih.gov This stereospecificity is a cornerstone of their mechanism.
The inhibitory mechanism involves blocking the enzyme's active site. Further studies on ibuprofen (B1674241) derivatives, specifically ionic pairs with amino acid esters, confirmed that these modifications retain the ability to inhibit COX enzymes, showing a 2-3 times greater inhibition of COX-1 relative to COX-2, similar to the parent drug. researchgate.net
Beyond COX enzymes, related thiol-containing compounds have been shown to inhibit other enzymes. For example, 3-mercaptopropionic acid acts as a competitive inhibitor of glutamate (B1630785) decarboxylase. wikipedia.org This suggests that the sulfanyl (B85325) group in this compound could confer inhibitory activity against a range of enzymes, particularly those with active sites susceptible to interaction with thiols.
| Compound | Enzyme | IC₅₀ (µM) | Assay System |
|---|---|---|---|
| (S)-Ibuprofen | COX-1 | 2.1 | Human Whole-Blood |
| (S)-Ibuprofen | COX-2 | 1.6 | Human Whole-Blood |
| (R)-Ibuprofen | COX-1 | 34.9 | Human Whole-Blood |
| (R)-Ibuprofen | COX-2 | >250 | Human Whole-Blood |
SAR studies on enzyme inhibitors provide critical insights into the features governing their potency and selectivity. For profens, the chiral center at the C-2 position of the propanoic acid moiety is paramount; the (S)-configuration is consistently associated with higher activity against COX enzymes. viamedica.pl
For other types of enzyme inhibitors, quantitative structure-activity relationship (QSAR) studies have identified key molecular determinants. In the case of phosphoenolpyruvate (B93156) carboxylase inhibitors, factors such as the hydrophobicity, steric hindrance, dipole moment, and the net electric charges on substituent groups are crucial for binding to the active site. nih.gov Similarly, studies on the inhibition of the cysteine protease papain by peptide-derived Michael acceptors revealed that the binding energy from specific enzyme-ligand interactions drives the inactivation reaction. nih.gov The intrinsic chemical reactivity of electron-withdrawing groups directly influences the kinetics of inhibition. nih.gov These principles suggest that for this compound, the size, charge distribution, and reactivity of the thiol group, in conjunction with the phenyl ring, would be critical determinants of its enzyme inhibitory profile.
Receptor Ligand Binding and Modulation Studies (In Vitro)
The ability of a compound to bind to and modulate cellular receptors is a key aspect of its pharmacological profile. While specific receptor binding data for this compound is scarce, studies on related compounds offer potential insights. Ibuprofen, for example, has been shown in vitro to inhibit the binding of a synthetic agonist to the human CB₂ cannabinoid receptor, suggesting it may compete with endogenous ligands for this receptor. nih.gov
The methodologies for such investigations are well-established. Traditionally, radioligand displacement assays have been the standard for determining ligand binding characteristics due to their high sensitivity. nih.govnih.gov More recently, fluorescence-based assays, including those using lanthanide-labeled ligands and employing techniques like Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization, have become attractive alternatives due to their safety and suitability for high-throughput screening. nih.govnih.gov These assays allow for the determination of binding affinities (expressed as Kᵢ or IC₅₀ values) of unlabeled compounds by measuring their ability to displace a known fluorescent ligand from its receptor.
Given the structural similarity to other biologically active small molecules, it is plausible that this compound could interact with various receptors, but this remains an area for future experimental validation using established in vitro binding assays.
Cellular Pathway Modulation in Controlled Cell-Based Assays (Excluding Clinical Outcomes)
The downstream effects of enzyme inhibition or receptor binding are often studied in controlled cell-based assays. Phenylpropanoic acids have been shown to modulate several cellular pathways. For instance, ibuprofen can inhibit neutrophil aggregation and degranulation in vitro and also suppress the production of proinflammatory cytokines by immune cells. nih.gov In another study, ibuprofen was found to reduce the synthesis of IgM and IgG antibodies in cultured human B lymphocytes, an effect linked to the inhibition of B cell proliferation. oup.com
More directly related to the phenylpropanoic acid structure, a metabolite produced by gut microbiota, has been shown to alleviate drug-induced liver injury by lowering the levels of the enzyme CYP2E1 in hepatic cells. nih.gov Furthermore, synthetically derived β-phenylalanine derivatives have demonstrated antiproliferative activity in various human lung cancer cell lines, including A549 and multidrug-resistant H69AR cells. mdpi.com
The presence of a thiol group introduces the potential for interaction with pathways regulated by nitric oxide (NO), as S-nitrosation of thiol groups on proteins is a key post-translational modification in cellular signaling. wikipedia.org Common in vitro anti-inflammatory assays, such as the inhibition of protein (e.g., bovine or human serum albumin) denaturation, are also used to screen for activity, with various ibuprofen derivatives showing efficacy in these models. researchgate.netmdpi.com
Investigation of Antioxidant Properties in Chemical and Biochemical Models (In Vitro)
The thiol (sulfanyl) group is a key feature of many biological antioxidants, such as glutathione (B108866) and cysteine. nih.gov This functional group can donate a hydrogen atom or electrons to neutralize reactive oxygen species (ROS), suggesting that this compound may possess antioxidant properties.
A common in vitro method to assess this is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov In this test, an antioxidant compound reduces the stable DPPH radical, a reaction that can be monitored spectrophotometrically by a color change from purple to yellow. nih.gov The activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. mdpi.com
Studies on various propanoic acid derivatives and other molecules containing hydroxyl or thiol groups have demonstrated significant radical scavenging activity in the DPPH assay and other models like the ABTS radical scavenging assay. nih.govmdpi.com For example, a catechol hydrazinyl-thiazole derivative showed significantly stronger activity than the reference antioxidant Trolox. mdpi.com While some phenylpropanoid derivatives show negligible direct antioxidant activity in chemical assays nih.gov, ibuprofen has been reported to scavenge hydroxyl and nitric oxide radicals in non-cellular systems. nih.gov The presence of the sulfanyl group in this compound strongly implies a potential for free-radical scavenging, a hypothesis that can be readily tested using established in vitro models.
| Compound Type/Name | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|
| Thiadiazole Derivatives | 20.96 - 106.7 | Ascorbic Acid | 13.72 |
| Catechol Hydrazinyl-Thiazole | Lower than Trolox | Trolox | N/A |
| S-substituted triazolethiones | Variable | Ascorbic Acid | N/A |
Biotransformation Pathways and Metabolite Identification (In Vitro Enzymatic or Cellular Systems)
The in vitro metabolism of a compound is investigated to understand how it might be transformed in the body. For profens, a primary metabolic step is the formation of a thioester with coenzyme A (CoA). nih.govnih.gov This reaction is catalyzed by acyl-CoA synthetase. researchgate.net
A particularly interesting metabolic pathway for profens is the unidirectional chiral inversion, where the pharmacologically less active (R)-enantiomer is converted to the active (S)-enantiomer. nih.govviamedica.pl This inversion process proceeds through the formation of the (R)-profenoyl-CoA thioester. nih.govresearchgate.net This suggests that this compound, being an (R)-enantiomer, could potentially undergo similar metabolic activation, although the presence of the thiol group might influence this process.
Studies using in vitro systems like isolated rat hepatocytes have been successful in identifying the metabolites of profens. For ibuprofen, the major metabolites formed in such systems are hydroxyibuprofen and carboxyibuprofen, which result from oxidation reactions. indexcopernicus.com
The metabolism of the thiol group itself is also a critical consideration. Thiol-containing compounds can undergo various transformations, including S-methylation or oxidation to form disulfides. nih.govfrontiersin.org In vitro studies with bacteria have shown that cysteine can be metabolized into penicillamine (B1679230) through dimethylation. frontiersin.org Therefore, the biotransformation of this compound in enzymatic or cellular systems would likely involve a combination of pathways: chiral inversion, oxidation of the phenylpropanoic acid backbone, and specific reactions at the sulfanyl group.
Computational Chemistry and Theoretical Studies of 2r 3 Phenyl 2 Sulfanylpropanoic Acid and Analogues
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of (2R)-3-phenyl-2-sulfanylpropanoic acid are critical determinants of its chemical reactivity and biological activity. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its most stable conformations.
Conformational analysis of this compound typically involves a systematic or stochastic search of the torsional angles associated with its rotatable bonds: the Cα-Cβ bond, the C-S bond, and the C-C(O)OH bond. The relative energies of different conformers are calculated using molecular mechanics force fields (e.g., MMFF94, AMBER) or more accurate quantum mechanical methods. These studies reveal that the low-energy conformations are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur atom, and the orientation of the bulky phenyl group. The phenyl ring, carboxylic acid group, and sulfanyl (B85325) group can adopt various spatial arrangements, leading to a complex conformational landscape.
Table 1: Representative Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (Cβ-Cα-S-H) | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|---|
| A | ~60° | ~90° | 0.00 | Intramolecular H-bond (COOH---S) |
| B | ~180° | ~90° | 1.25 | Extended, anti-periplanar S-H |
| C | ~60° | ~180° | 2.10 | Phenyl group extended away |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the molecule's properties.
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. By calculating the optimized molecular geometry and corresponding vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. Key predicted vibrational modes include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the S-H stretch of the thiol group, and various C-H bending and stretching modes from the phenyl ring.
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra.
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Range |
|---|---|---|
| ¹³C NMR Chemical Shift (C=O) | 175-180 ppm | 170-185 ppm |
| ¹³C NMR Chemical Shift (C-S) | 40-45 ppm | 35-50 ppm |
| ¹H NMR Chemical Shift (SH) | 1.5-2.5 ppm | 1.5-2.6 ppm |
| IR Frequency (C=O stretch) | 1700-1725 cm⁻¹ | 1680-1740 cm⁻¹ |
| IR Frequency (S-H stretch) | 2550-2600 cm⁻¹ | 2550-2600 cm⁻¹ |
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can determine various descriptors that quantify this reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. A small HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov For this compound, the HOMO is typically localized on the electron-rich sulfur atom, while the LUMO is centered on the carboxylic acid group and the phenyl ring.
Fukui functions (f(r)) are used within DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. faccts.de
The site for nucleophilic attack (where an electron is accepted) is predicted by the f+(r) function. For this molecule, this site is expected to be the carbonyl carbon.
The site for electrophilic attack (where an electron is donated) is predicted by the f-(r) function, which is highest at the nucleophilic sulfur atom.
The acid dissociation constant (pKa) is a critical property of a carboxylic acid. Theoretical methods can predict pKa values by calculating the Gibbs free energy change of the dissociation reaction in a solvent model. rdd.edu.iq The acidity is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the phenyl group and the sulfur atom are expected to lower the pKa relative to a simple alkanoic acid like propionic acid, making it a stronger acid. rdd.edu.iqnih.gov
Table 3: Calculated Reactivity Descriptors
| Descriptor | Value | Interpretation |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Site of oxidation (electron donation) |
| LUMO Energy | ~ -1.2 eV | Site of reduction (electron acceptance) |
| HOMO-LUMO Gap | ~ 5.3 eV | Indicates moderate chemical reactivity |
| Predicted pKa | ~ 3.5 - 4.0 | More acidic than propionic acid (pKa ~4.87) |
Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (In Vitro Context)
To understand how this compound might interact with a biological target, such as an enzyme, molecular docking and molecular dynamics (MD) simulations are performed. nih.gov
Molecular docking predicts the preferred binding orientation of the molecule (the ligand) within the active site of a target protein. This method uses a scoring function to estimate the binding affinity. The sulfanyl group makes this compound a potential inhibitor of zinc-containing metalloproteinases, where the thiol can coordinate with the catalytic zinc ion. Docking studies would place the sulfanyl group near the zinc, while the phenyl and carboxylate groups would form hydrophobic and electrostatic interactions with nearby amino acid residues.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time (from nanoseconds to microseconds). nih.govelsevierpure.com Starting from a docked pose, an MD simulation tracks the motions of all atoms, providing insights into the stability of the binding mode, the specific hydrogen bonds and other interactions that are maintained, and the conformational changes in both the ligand and the protein upon binding. Free energy calculation methods, such as MM/PBSA or MM/GBSA, can be applied to MD trajectories to obtain a more accurate estimate of the binding free energy. nih.govelsevierpure.com
Reaction Mechanism Elucidation through Computational Methods
Computational methods are instrumental in elucidating reaction mechanisms. For reactions involving this compound, such as its oxidation or its role in nucleophilic substitution, quantum chemical calculations can map the entire reaction pathway. This involves locating the transition state (TS) structures and calculating their energies. The activation energy (the energy difference between the reactants and the TS) determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. For instance, the mechanism of S-alkylation at the thiol group could be modeled to understand its kinetics and stereochemical outcome.
Design of Novel Chiral Derivatives via Computational Approaches
The structure of this compound can serve as a scaffold for the computational design of new derivatives with enhanced properties. nih.gov By systematically modifying the parent structure in silico—for example, by adding substituents to the phenyl ring or modifying the carboxylic acid group—libraries of virtual compounds can be created. nih.govmdpi.com
These virtual libraries can then be screened using high-throughput computational methods. Properties such as predicted binding affinity to a target (via docking), electronic properties, and solubility can be calculated for each derivative. mdpi.com This process allows researchers to prioritize a smaller number of the most promising candidates for chemical synthesis and experimental testing, thereby accelerating the discovery process and reducing costs. For example, adding electron-withdrawing groups to the phenyl ring could modulate the pKa and improve binding to a specific biological target.
Future Research Directions and Emerging Methodologies
Exploration of Novel Biocatalytic Systems for Enantioselective Production
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. The exploration of novel enzymes and the engineering of metabolic pathways are at the forefront of this research.
A significant emerging methodology is the use of one-pot cascade biocatalysis systems. researchgate.net For instance, a system has been developed to convert bio-based L-phenylalanine, a natural precursor, into enantiopure phenylalaninols. researchgate.net This strategy, while not producing the exact target acid, exemplifies the future direction for synthesizing related chiral building blocks. Such a system involves:
Engineered Microorganisms: Utilizing recombinant Escherichia coli strains engineered to express a series of specific enzymes. researchgate.net
Enzymatic Cascade: A sequence of reactions, such as deamination, decarboxylation, and asymmetric amination, is carried out in a single pot. Key enzymes identified for these transformations include L-amino acid deaminase (LAAD), α-keto acid decarboxylase, benzaldehyde (B42025) lyase (RpBAL), and amine transaminase. researchgate.net
High Enantioselectivity: These biocatalytic cascades can achieve excellent conversions (72-80%) and exceptionally high enantiomeric excess (>99% ee), which is critical for biologically active molecules. researchgate.net
Future research will likely focus on identifying or engineering enzymes, such as thiolases or acyltransferases, that can be integrated into such cascades to directly synthesize (2R)-3-phenyl-2-sulfanylpropanoic acid from renewable precursors like L-phenylalanine.
Advanced Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing both a thiol and a carboxylic acid group, makes it a promising candidate for advanced applications in materials science and polymer chemistry. Research in this area is focused on leveraging these functional groups for surface modification and polymer synthesis. Structurally similar mercapto-acids, like 3-mercaptopropionic acid, are already used in these fields, suggesting a clear path for the title compound.
Surface Modification: The thiol group has a strong affinity for noble metal surfaces, particularly gold. wikipedia.org This allows the molecule to act as a ligand for creating functionalized nanoparticles or forming self-assembled monolayers (SAMs) on surfaces. researchgate.netacs.orguh.edumdpi.com
Nanoparticle Functionalization: By binding to gold nanoparticles via the thiol group, the exposed carboxylic acid moiety can be used to improve nanoparticle stability in solution or to conjugate biomolecules, making them suitable for applications in biosensing and drug delivery. acs.orgresearchgate.net
Self-Assembled Monolayers (SAMs): The formation of ordered, single-molecule-thick layers on gold surfaces can precisely control the surface chemistry for applications in electroanalytical chemistry and the fabrication of microelectronics. acs.orguh.edu
Polymer Chemistry: Thiol-containing compounds are versatile in polymer synthesis.
Thiol-Ene/Thiol-Yne Chemistry: The thiol group can readily participate in "click" reactions with compounds containing double (enes) or triple (ynes) bonds. mdpi.comresearchgate.net This highly efficient reaction is used for polymer modification, cross-linking, and creating highly branched polymer structures under mild conditions. acs.orgresearchgate.netrsc.org
Chain Transfer Agents: In radical polymerization, mercapto-acids can act as chain transfer agents to control the molecular weight of polymers like PVC. kowachemical.com
Functional Polymers: The molecule can be incorporated into polymers to introduce specific functionalities. For example, polymers with thiol end groups are highly reactive and can be used as adhesives, coatings, or binders. google.com
Integration with High-Throughput Screening for In Vitro Biological Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against biological targets. acs.orgkowachemical.comrsc.org The integration of this compound and its derivatives into HTS campaigns is a key direction for uncovering new biological activities.
The process involves several stages:
Library Generation: Creating a diverse library of derivatives based on the this compound scaffold using combinatorial chemistry techniques. elsevierpure.com
Primary Assay: Using automated systems, these compounds are tested for activity against a specific biological target, such as an enzyme or receptor, in microtiter plates. rsc.org
Hit Identification: Compounds showing putative activity ("hits") are identified for further investigation. acs.org
Secondary Assays: Hits are confirmed and characterized in more detailed biological assays to establish a plausible mechanism of action. acs.org
A powerful related technique is virtual screening , a computational form of HTS. In one successful example, virtual screening was used to identify a lead compound based on a 3-phenylpropanoic acid scaffold. rsc.org This lead was then synthetically modified into a series of derivatives that were evaluated in vitro, leading to the discovery of a potent inhibitor of the enzyme CYP26A1, with an IC50 value of 1.36 μM. rsc.org This demonstrates how HTS, both experimental and computational, can accelerate the discovery of biologically active molecules derived from this structural class. High-content screening, which uses automated imaging to analyze cellular phenotypes, offers another powerful tool to discover meaningful biological changes induced by these compounds. uh.edu
Synergistic Approaches Combining Synthetic, Biological, and Computational Chemistry
The most rapid and insightful advances are expected to come from the synergy between synthetic, biological, and computational chemistry. This integrated approach allows for a cycle of design, synthesis, and testing that is more efficient and targeted than any single approach alone.
Key examples of this synergy include:
Computationally-Guided Drug Discovery: As seen in the discovery of CYP26A1 inhibitors, the process begins with in silico virtual screening to identify promising scaffolds. rsc.org Synthetic chemistry is then used to create a focused library of derivatives based on the computational hits. Finally, these compounds are subjected to in vitro biological assays to determine their activity and establish structure-activity relationships. rsc.org
Biocatalyst Design and Optimization: In the development of novel biocatalytic systems, computational tools are indispensable. researchgate.net Homology modeling, molecular docking, and molecular dynamics simulations are used to understand the structure and catalytic mechanism of enzymes. researchgate.net This knowledge guides the in vitro engineering of these enzymes (a biological approach) to improve their efficiency and substrate specificity for a desired synthetic transformation.
This iterative loop—where computational predictions guide synthetic and biological experiments, and the results of these experiments feed back to refine the computational models—represents the future of chemical and pharmaceutical research for compounds like this compound.
Q & A
Basic Questions
Q. What are the optimized synthetic routes for (2R)-3-phenyl-2-sulfanylpropanoic acid, and what challenges arise during deprotection?
- Methodological Answer : The synthesis of structurally related (2R)-configured compounds, such as aziridine-2-carboxylic acid-containing dipeptides, involves regioselective ring-opening and deprotection steps. For instance, N-terminal deprotection of similar analogs often yields unidentifiable mixtures, whereas C-terminal deprotection is more feasible under acidic conditions (e.g., TFA/CHCl) . For this compound, thiol-group protection (e.g., using trityl or acetamidomethyl groups) is critical to prevent oxidation during synthesis. Post-synthesis, deprotection requires careful optimization to retain stereochemical integrity.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the stereochemistry (e.g., coupling constants for R-configuration) and phenyl/thiol group positions.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity.
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm) and sulfanyl (S-H stretch ~2550 cm) functional groups.
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related (2R)-configured compounds .
Q. What are the primary research applications of this compound in chemical biology?
- Methodological Answer : The compound serves as:
- Covalent Modifiers : The sulfanyl group enables disulfide bond formation with cysteine residues in enzymes, useful for probing active sites (e.g., protease inhibition studies) .
- Peptide Mimetics : Its phenyl and sulfanyl groups mimic aromatic and sulfur-containing amino acids (e.g., cysteine derivatives), aiding in stabilizing peptide tertiary structures .
Advanced Questions
Q. How can researchers resolve stereochemical inconsistencies in this compound derivatives during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., density functional theory) to confirm R-configuration.
- Crystallographic Validation : Co-crystallize with a chiral resolving agent (e.g., L-proline) to determine absolute configuration .
Q. What strategies mitigate oxidative degradation of the sulfanyl group in this compound during storage?
- Methodological Answer :
- Storage Conditions : Maintain at -20°C under inert atmosphere (argon/nitrogen) with desiccants.
- Stabilizers : Add antioxidants (e.g., TCEP hydrochloride) to aqueous solutions at 1–5 mM concentrations.
- Derivatization : Protect the sulfanyl group as a disulfide (e.g., with β-mercaptoethanol) until use, as shown in cysteine analog studies .
Q. How to design experiments to evaluate the bioactivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases) to monitor inhibition kinetics.
- IC Determination : Perform dose-response curves with 0.1–100 µM compound concentrations.
- Docking Studies : Model interactions using software like AutoDock Vina, focusing on disulfide bond formation with catalytic cysteines .
Q. What are the common impurities in this compound samples, and how are they quantified?
- Methodological Answer :
- Impurities :
| Impurity Name | Source | Detection Method |
|---|---|---|
| (2S)-enantiomer | Racemization during synthesis | Chiral HPLC |
| 3-Phenylpropanoic acid | Over-reduction of precursor | GC-MS |
| Disulfide dimers | Oxidative coupling | LC-UV/ELSD |
- Quantification : Use reference standards (e.g., USP Salicylic Acid Related Compounds) with calibrated HPLC retention times .
Data Contradiction Analysis
- Issue : High-yield synthesis claims vs. low stability of sulfanyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
